molecular formula C13H25N5O B2483637 3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 2101198-13-2

3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2483637
CAS No.: 2101198-13-2
M. Wt: 267.377
InChI Key: YKCZTNUKDBYAMS-UHFFFAOYSA-N
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Description

3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, an amino group, and a diethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(diethylamino)propylamine with ethyl 3-oxo-3-(pyrazol-5-yl)propanoate under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product would be purified using techniques like crystallization or chromatography to ensure high quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The amino and diethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,3-diaminopropane: A similar compound with a diethylamino propyl chain.

    N,N-Dimethyl-1,3-diaminopropane: Another related compound with a dimethylamino propyl chain.

Uniqueness

3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

5-amino-N-[3-(diethylamino)propyl]-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N5O/c1-4-17(5-2)9-7-8-15-13(19)11-10-12(14)16-18(11)6-3/h10H,4-9H2,1-3H3,(H2,14,16)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCZTNUKDBYAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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